molecular formula C12H12BNO2 B13872261 [4-(5-Methylpyridin-3-yl)phenyl]boronic acid

[4-(5-Methylpyridin-3-yl)phenyl]boronic acid

Katalognummer: B13872261
Molekulargewicht: 213.04 g/mol
InChI-Schlüssel: JKGGZXDIOADNCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(5-Methylpyridin-3-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Methylpyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(5-Methylpyridin-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(5-Methylpyridin-3-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Protodeboronation: The corresponding aryl or vinyl compound without the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(5-Methylpyridin-3-yl)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. For example, it can be used to create inhibitors for specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacture of high-performance materials .

Wirkmechanismus

The mechanism of action of [4-(5-Methylpyridin-3-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves several steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[4-(5-Methylpyridin-3-yl)phenyl]boronic acid is unique due to the presence of both a pyridine and a phenyl group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a wider range of transformations compared to simpler boronic acids .

Eigenschaften

Molekularformel

C12H12BNO2

Molekulargewicht

213.04 g/mol

IUPAC-Name

[4-(5-methylpyridin-3-yl)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO2/c1-9-6-11(8-14-7-9)10-2-4-12(5-3-10)13(15)16/h2-8,15-16H,1H3

InChI-Schlüssel

JKGGZXDIOADNCW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)C2=CN=CC(=C2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.